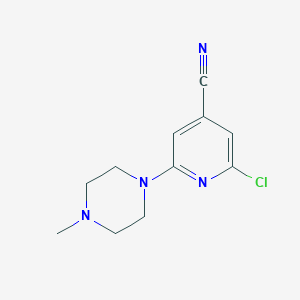

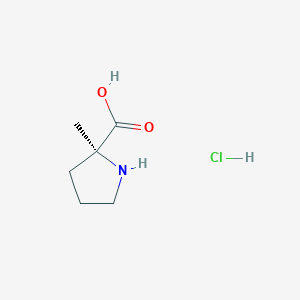

![molecular formula C10H20ClNO2 B1407338 [1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2205415-05-8](/img/structure/B1407338.png)

[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride

Vue d'ensemble

Description

The compound “[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride” is a chemical compound that may be used for research purposes. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The compound contains a pyrrolidine ring, a tetrahydrofuran ring, and a methanol group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The tetrahydrofuran ring is a five-membered ring with one oxygen atom. The methanol group contains one carbon, one oxygen, and four hydrogen atoms.Physical and Chemical Properties Analysis

The molecular formula of the compound is C10H20ClNO2. The molecular weight is 221.72 g/mol.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Several studies have focused on the improvement and development of synthesis methods for compounds related to "[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride". For example, Feng Ta (2013) developed a novel process for synthesizing a closely related compound, 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride, with a significant improvement in overall yield through the optimization of reagents and purification steps Improvement on the Synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride.

Application in Organic Synthesis

Research by M. Drew et al. (1999) on the photoinduced addition of methanol to certain pyrrolidine derivatives highlights innovative pathways to produce pyrrolidin-2-ones, demonstrating the chemical's versatility in organic synthesis Photoinduced addition of methanol to 5(S)-5-triisopropylsiloxymethyl-N-boc-dihydropyrrole-2(5H)-one: A new route to 4(S), 5(S)-disubstituted pyrrolidin-2-ones.

Corrosion Inhibition

A study on 1,2,3-Triazole derivatives, including methanol as a solvent, by Qisheng Ma et al. (2017) found these compounds effective as corrosion inhibitors for mild steel in acidic media. This research underscores the potential of using related compounds in protective applications 1,2,3-Triazole derivatives as corrosion inhibitors for mild steel in acidic medium: Experimental and computational chemistry studies.

Magnetic Properties and Crystal Structures

Investigations into the crystal structures and magnetic properties of hydrochloride crystals based on organic radicals, as conducted by Guo-Ping Yong et al. (2013), provide insights into the physical properties and potential applications of similar compounds in materials science Studies on structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical.

Orientations Futures

The use of pyrrolidine as a scaffold in drug discovery is a promising area of research . The ability to modify the substituents on the pyrrolidine ring allows for the exploration of a wide pharmacophore space, potentially leading to the development of new compounds with different biological profiles .

Mécanisme D'action

- Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021) .

- “A brief review of the biological potential of indole derivatives.” Frontiers in Journal of Pharmaceutical Sciences, December 12, 2020 .

Analyse Biochimique

Biochemical Properties

[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, influencing the metabolic flux and levels of various metabolites. This compound can also affect the levels of cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Propriétés

IUPAC Name |

[1-(oxolan-2-ylmethyl)pyrrolidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c12-8-9-3-4-11(6-9)7-10-2-1-5-13-10;/h9-10,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFAORXBONYIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCC(C2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)

![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)

![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)

![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)

![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)

![2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B1407272.png)